Benzhydryl 4-(3-nitroanilino)-4-oxobutanoate
Overview
Description
Benzhydryl 4-(3-nitroanilino)-4-oxobutanoate is an organic compound that features a benzhydryl group, a 3-nitroanilino moiety, and a 4-oxobutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 4-(3-nitroanilino)-4-oxobutanoate typically involves the following steps:
Formation of 3-nitroaniline: This can be achieved by nitration of aniline, followed by reduction of the nitro group to form 3-nitroaniline.
Esterification: The 3-nitroaniline is then reacted with benzhydryl chloride in the presence of a base to form the benzhydryl 3-nitroaniline intermediate.
Formation of 4-oxobutanoate: The final step involves the esterification of the benzhydryl 3-nitroaniline with 4-oxobutanoic acid under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 4-(3-nitroanilino)-4-oxobutanoate undergoes various chemical reactions, including:
Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Scientific Research Applications
Benzhydryl 4-(3-nitroanilino)-4-oxobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzhydryl 4-(3-nitroanilino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: An isomer with similar nitroaniline structure but different substitution pattern.
3-Nitroaniline: A direct precursor in the synthesis of benzhydryl 4-(3-nitroanilino)-4-oxobutanoate.
Benzhydryl derivatives: Compounds with similar benzhydryl groups but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
benzhydryl 4-(3-nitroanilino)-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c26-21(24-19-12-7-13-20(16-19)25(28)29)14-15-22(27)30-23(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16,23H,14-15H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOQRGGESQLFJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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